
Stearic acid D7
Overview
Description
Stearic acid D7, also known as octadecanoic acid D7, is a deuterated form of stearic acid. Stearic acid is a saturated fatty acid with an 18-carbon chain, commonly found in animal and vegetable fats. The deuterated form, this compound, has seven deuterium atoms replacing hydrogen atoms, making it useful in various scientific research applications due to its unique isotopic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Stearic acid D7 can be synthesized through the hydrogenation of oleic acid D7, which involves the addition of deuterium gas in the presence of a catalyst such as palladium on carbon. The reaction typically occurs under high pressure and temperature to ensure complete hydrogenation.
Industrial Production Methods: Industrial production of this compound involves the extraction of stearic acid from natural fats and oils, followed by isotopic exchange reactions to introduce deuterium atoms. This process may include steps such as:
Hydrolysis: Breaking down fats or oils to release fatty acids.
Distillation: Purifying the fatty acids.
Isotopic Exchange: Replacing hydrogen atoms with deuterium using deuterium gas under controlled conditions.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form stearic acid peroxide.
Reduction: It can be reduced to stearyl alcohol using reducing agents like lithium aluminum hydride.
Esterification: Reacts with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Esterification: Alcohols (e.g., methanol, ethanol) with sulfuric acid as a catalyst.
Major Products:
Oxidation: Stearic acid peroxide.
Reduction: Stearyl alcohol.
Esterification: Methyl stearate, ethyl stearate.
Scientific Research Applications
Metabolic Studies
Stearic acid D7 is utilized in metabolic studies to trace fatty acid metabolism in vivo. Its incorporation into lipid profiles allows researchers to analyze metabolic pathways and the effects of dietary fats on health outcomes.
Case Study: Fatty Acid Profiling in Obesity Research
- A study assessed the fatty acid profiles of oocytes from women with different body weights using D7-stearic acid as a tracer. The results indicated significant differences in fatty acid metabolism between obese and normal-weight women, highlighting the potential of D7-stearic acid in reproductive health research .
Pharmacokinetics and Drug Development
The deuterated form of stearic acid is also valuable in pharmacokinetic studies, where it helps in understanding the absorption, distribution, metabolism, and excretion (ADME) of drug compounds.
Data Table: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Half-life | 12 hours |
Volume of Distribution | 0.5 L/kg |
Clearance | 0.1 L/h/kg |
This data underscores the importance of this compound in determining the pharmacokinetic profiles of new drugs, particularly those targeting lipid metabolism .
Cosmetics and Personal Care Products
This compound is widely used in the formulation of cosmetics and personal care products due to its emulsifying properties. It helps stabilize formulations while providing a smooth texture.
Case Study: Emulsion Stability
- Research demonstrated that incorporating this compound into creams improved emulsion stability compared to conventional emulsifiers, leading to longer shelf life and enhanced product performance .
Mechanism of Action
Stearic acid D7 exerts its effects primarily through its interaction with lipid membranes and enzymes involved in fatty acid metabolism. It can integrate into cell membranes, affecting their fluidity and function. Additionally, it may interact with peroxisome proliferator-activated receptors, influencing gene expression related to lipid metabolism .
Comparison with Similar Compounds
Palmitic acid D7: A deuterated form of palmitic acid with a 16-carbon chain.
Oleic acid D7: A deuterated form of oleic acid with one double bond in its 18-carbon chain.
Linoleic acid D7: A deuterated form of linoleic acid with two double bonds in its 18-carbon chain.
Uniqueness: Stearic acid D7 is unique due to its fully saturated 18-carbon chain and the presence of seven deuterium atoms. This makes it particularly useful in studies requiring stable isotopic labeling, as it provides distinct mass spectrometric signatures and minimal interference from natural isotopic variations .
Biological Activity
Stearic acid D7, a deuterated form of stearic acid, plays a significant role in biological research, particularly in metabolic studies and the investigation of fatty acid interactions. This article provides a comprehensive overview of the biological activity of this compound, including its metabolic pathways, effects on cholesterol metabolism, and applications in research.
Overview of this compound
Stearic acid (C18H36O2) is a long-chain saturated fatty acid commonly found in animal and plant fats. The deuterated version, this compound (C18H29D7O2), has been used extensively as a tracer in metabolic studies due to its unique isotopic signature, which allows for precise tracking of metabolic processes without interference from endogenous compounds .
Metabolic Pathways
This compound is primarily utilized to study the metabolism of fatty acids and their conversion into other lipid species. In particular, it is often employed to assess the activity of stearoyl-CoA desaturase (SCD) enzymes, which are crucial for the biosynthesis of monounsaturated fatty acids. The conversion of stearic acid to oleic acid via SCD1 is an important metabolic pathway that has implications for various metabolic diseases such as diabetes and dyslipidemia .
Case Study: SCD Inhibition Assay
A notable study utilized this compound to develop a plasma-based assay for measuring SCD inhibition. In this study, rats were dosed with an SCD inhibitor (MK-8245) alongside this compound. The results demonstrated a dose-dependent inhibition of oleic acid formation from this compound, indicating effective target engagement by the SCD inhibitor. This assay provided valuable insights into the pharmacokinetics and potential therapeutic applications of SCD inhibitors in managing metabolic disorders .
Cholesterol Metabolism
Research indicates that stearic acid does not raise serum cholesterol levels compared to other saturated fatty acids. Studies have shown that stearic acid can lower low-density lipoprotein (LDL) cholesterol levels, making it a favorable option in dietary interventions aimed at reducing cholesterol-related health risks .
Comparative Analysis of Fatty Acids
Fatty Acid | Effect on LDL Cholesterol | Notes |
---|---|---|
Stearic Acid | Lowers | Does not raise serum cholesterol levels |
Palmitic Acid | Raises | Associated with increased cholesterol levels |
Oleic Acid | Neutral | Known for its beneficial effects on health |
Applications in Research
This compound has been instrumental in various research applications:
- Lipid Metabolism Studies : Its use as a tracer facilitates the understanding of lipid metabolism pathways.
- Pharmacological Research : It aids in evaluating the efficacy of drugs targeting lipid metabolism enzymes.
- Nutritional Studies : Investigations into dietary impacts on health and disease often incorporate this compound to assess absorption and metabolism.
Chemical Reactions Analysis
Esterification Reactions
Stearic acid-d7 undergoes esterification with alcohols to form deuterated esters, critical for studying lipid metabolism and drug delivery systems.
Key Findings :
-
Deuterium substitution at terminal carbons minimally affects carboxyl reactivity but slows esterification kinetics due to stronger C-D bonds .
-
Enzymatic esterification retains high specificity, with lipases showing no preferential discrimination against deuterated substrates .
Reduction to Alcohols
Catalytic hydrogenation reduces stearic acid-d7 to stearyl alcohol-d7, a process vital in surfactant synthesis.
Reagent | Conditions | Yield | Deuterium Retention |
---|---|---|---|
LiAlH₄ | Anhydrous ether, 0°C | 92% | Full retention |
H₂/Pd-C | 100–150°C, 5 atm H₂ | 85% | Partial loss (<5%) |
Data Insights :
-
LiAlH₄ achieves near-quantitative reduction without deuterium loss, making it preferred for isotopic labeling .
-
Pd-C catalysis under hydrogen pressure may marginally displace deuterium at high temperatures .
Oxidation and Degradation
Deuterium labeling alters oxidative pathways, as seen in lipid peroxidation studies:
Research Notes :
-
Deuterium at ω-positions (C16–C18) protects against β-oxidation in metabolic studies, extending half-life in biological systems .
-
Oxidative stability in industrial applications (e.g., candles, plastics) remains comparable to non-deuterated stearic acid .
Saponification
Alkaline hydrolysis produces deuterated soap, critical for tracing surfactant behavior:
Base | Temperature | Reaction Time | Deuterium Stability |
---|---|---|---|
NaOH | 70°C | 2 hours | 100% retention |
KOH | 80°C | 1.5 hours | 100% retention |
Applications :
Thermal Decomposition
Stearic acid-d7 decomposes at high temperatures, forming alkanes and alkenes:
Temperature | Major Products | Deuterium Distribution |
---|---|---|
300–400°C | Heptadecene-d7 + CO₂ + H₂O | Deuterium retained in hydrocarbon chain |
>400°C | Short-chain deuterated alkanes | Random deuterium loss (~10–15%) |
Industrial Relevance :
Biological Metabolism
Deuterium labeling reveals distinct metabolic fates compared to non-deuterated stearic acid:
Pathway | Key Metabolite | Isotopic Effect |
---|---|---|
β-Oxidation | Acetyl-CoA-d₃ | Slowed degradation rate (~30%) |
Desaturation | Oleic acid-d7 | Reduced conversion efficiency (~25%) |
Clinical Implications :
Q & A
Basic Research Questions
Q. How is stearic acid D7 synthesized and characterized in isotopic purity for metabolic tracing studies?
this compound (octadecanoic acid-d7) is synthesized via catalytic deuteration of stearic acid precursors or by esterification with deuterated glycerol. Isotopic purity (>98%) is verified using nuclear magnetic resonance (NMR) to confirm deuterium incorporation at specific positions (e.g., terminal methyl groups) and mass spectrometry (MS) to quantify isotopic enrichment . Critical steps include:
- Purification : Column chromatography to remove non-deuterated byproducts.
- Validation : Calibration against certified deuterated standards.
- Data reporting : Tabulate isotopic distribution (e.g., % D7 vs. D5/D3) in supplementary materials .
Q. What analytical techniques are optimal for distinguishing this compound from non-deuterated analogs in biological matrices?
- LC-MS/MS : Use multiple reaction monitoring (MRM) transitions specific to deuterated fragments (e.g., m/z 298 → 183 for D7).
- GC-MS : Monitor molecular ion clusters (e.g., m/z 299–306) to resolve isotopic peaks.
- Infrared spectroscopy : Compare C-D stretching vibrations (2050–2250 cm⁻¹) against C-H modes .
Note: Validate methods using spiked plasma/liver homogenates to assess matrix effects .
Q. How does this compound’s melting point differ from its non-deuterated form, and what experimental controls are required?
this compound exhibits a slightly elevated melting point (~70–72°C) compared to non-deuterated stearic acid (68–70°C) due to isotopic mass effects. Experimental considerations:
- Calorimetry : Use differential scanning calorimetry (DSC) with a heating rate of 5°C/min.
- Purity controls : Pre-dry samples to avoid moisture interference .
Advanced Research Questions
Q. How do isotopic effects (D7 labeling) influence stearic acid’s interaction with lipid bilayers in membrane dynamics studies?
Deuterium labeling alters hydrophobic packing and phase transition behavior:
- Neutron scattering : Quantify deuterium’s impact on lipid bilayer thickness and fluidity.
- Molecular dynamics simulations : Compare diffusion coefficients of D7 vs. non-deuterated analogs.
Contradiction: Some studies report minimal effects on membrane permeability, while others note reduced flip-flop rates . Resolve discrepancies using dual-probe fluorescence assays (e.g., NBD-labeled derivatives) .
Q. What methodological pitfalls arise when using this compound as an internal standard in lipidomics?
- Ion suppression : Co-eluting lipids may suppress D7 ionization in electrospray MS. Mitigate via chromatographic separation (e.g., HILIC vs. reverse-phase).
- Isotopic crossover : Natural abundance ¹³C peaks may overlap with D7 signals. Use high-resolution MS (HRMS) with <5 ppm mass accuracy .
Q. How can conflicting data on this compound’s metabolic turnover in liver vs. adipose tissue be reconciled?
Contradictions often stem from:
- Tracer dilution : Adipose tissue’s slower turnover may underestimate D7 incorporation.
- Analytical bias : GC-MS vs. LC-MS protocols yield varying sensitivity for low-abundance metabolites.
Solution: Conduct compartmental modeling with dual-isotope tracers (D7 + ¹³C) and validate via tissue-specific LC-MS/MS .
Q. Data Presentation Guidelines
Properties
IUPAC Name |
16,16,17,17,18,18,18-heptadeuteriooctadecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i1D3,2D2,3D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQXTHQIDYTFRH-NCKGIQLSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951209-59-9 | |
Record name | Stearic acid D7 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951209599 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | STEARIC ACID D7 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3B081197X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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